molecular formula C8H10Cl2FN B591939 (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride CAS No. 1000878-48-7

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride

Cat. No. B591939
CAS RN: 1000878-48-7
M. Wt: 210.073
InChI Key: PUBRSCIMJQYMNY-JEDNCBNOSA-N
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Description

“(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride”, also known as “N-[(2-chloro-6-fluorophenyl)methyl]ethanamine;hydrochloride”, is a chemical compound with the molecular formula C9H12Cl2FN . It is used in various biological activities and has been mentioned in patents and literature .


Physical And Chemical Properties Analysis

“(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” has physical and chemical properties that can be found in databases like PubChem . These properties include its molecular formula, structure, and related information .

Scientific Research Applications

Pharmacological Activity

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride shares some structural similarities with other compounds studied for their pharmacological activities. For instance, halothane, a derivative with chloro and fluoro groups, was extensively studied for its pharmacological activity in humans, demonstrating its capacity for rapid, effective, and flexible anesthesia (D'Arcy et al., 1959). This highlights the potential of halogenated compounds in medical applications.

Synthesis of Related Compounds

The synthesis of related halogenated compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial in the manufacture of pharmaceuticals like flurbiprofen. The synthesis process, which involves cross-coupling reactions and considerations for environmental and economic efficiency, indicates the importance of developing practical and sustainable methods for producing such compounds (Qiu et al., 2009).

Fluorescent Chemosensors

Compounds with fluorophoric properties, like 4-Methyl-2,6-diformylphenol (DFP), are significant in the development of chemosensors for detecting various analytes. The high selectivity and sensitivity of DFP-based chemosensors underline the potential of fluorine-containing compounds in analytical and diagnostic applications (Roy, 2021).

Aqueous Fluoroalkylation

The progress in aqueous fluoroalkylation highlights the incorporation of fluorinated groups into target molecules under environmentally friendly conditions. Such advancements in synthetic methods could be relevant for compounds like (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, aiming for greener chemistry applications (Song et al., 2018).

Organohalides as Endocrine Disruptors

The study of organohalides like DDT and DDE as endocrine disruptors in humans and wildlife brings attention to the potential biological impact of halogenated compounds. Understanding their interaction with nuclear receptors and impact on reproductive and immune systems provides insights into the broader implications of using such compounds (Burgos-Aceves et al., 2021).

properties

IUPAC Name

(1S)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRSCIMJQYMNY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704246
Record name (1S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride

CAS RN

1000878-48-7
Record name (1S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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